

IUPAC nomenclature and CAS number for (E)-3-Octen-1-yne

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Compound of Interest

Compound Name: 3-Octen-1-yne, (E)-

Cat. No.: B14658015

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An In-depth Technical Guide to (E)-3-Octen-1-yne

This technical guide provides a comprehensive overview of (E)-3-Octen-1-yne, including its chemical identity, physical properties, and general synthetic approaches. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and CAS Number

The compound with the structure corresponding to an eight-carbon chain containing a double bond at the third position and a triple bond at the first position, with an (E)-configuration for the double bond, is identified as follows:

- IUPAC Name: (E)-oct-3-en-1-yne[1][2][3]
- CAS Number: 42104-42-7[1][2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (E)-3-Octen-1-yne is presented in Table 1. It is important to note that many of the available physical properties are computationally derived.

Table 1: Chemical and Physical Properties of (E)-3-Octen-1-yne

Property	Value	Source
Molecular Formula	C ₈ H ₁₂	[1][2][3]
Molecular Weight	108.18 g/mol	[1][2][3]
Exact Mass	108.093900383 Da	[1][2]
XLogP3 (Computed)	3.1	[1][2]
Hydrogen Bond Donor Count (Computed)	0	[1][2]
Hydrogen Bond Acceptor Count (Computed)	0	[1][2]
Rotatable Bond Count (Computed)	3	[1][2]

Spectroscopic Data

Spectroscopic data for (E)-3-Octen-1-yne is available in various databases. PubChem and the NIST WebBook indicate the existence of ¹³C NMR and GC-MS data[1][2][4]. However, detailed experimental spectra, including peak assignments and coupling constants, are not readily available in these public repositories.

Synthesis of (E)-3-Octen-1-yne

The synthesis of conjugated enynes such as (E)-3-Octen-1-yne can be achieved through several modern cross-coupling reactions. These methods offer high stereo- and regioselectivity. Common strategies include the Sonogashira coupling, Negishi coupling, and Suzuki coupling.

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[1][5]. This reaction is particularly useful for the stereospecific synthesis of (E)-enynes from (E)-vinyl halides.

The following is a general, representative protocol for the synthesis of an (E)-3-alken-1-yne, which can be adapted for the synthesis of (E)-3-Octen-1-yne.

Reaction: The coupling of (E)-1-bromo-1-hexene with ethynyltrimethylsilane, followed by desilylation, would yield (E)-3-octen-1-yne. A direct coupling with acetylene gas can also be performed, but the use of a protected acetylene source like ethynyltrimethylsilane is often more practical.

Materials:

- (E)-1-bromo-1-hexene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) or another suitable amine base
- Anhydrous solvent (e.g., THF or DMF)
- Tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

- To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromo-1-hexene, the palladium catalyst (e.g., 1-5 mol%), and the copper(I) iodide co-catalyst (e.g., 2-10 mol%).
- Dissolve the components in an anhydrous solvent such as THF or DMF.
- Add the amine base (e.g., 2-3 equivalents), followed by the dropwise addition of ethynyltrimethylsilane (e.g., 1.1-1.5 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

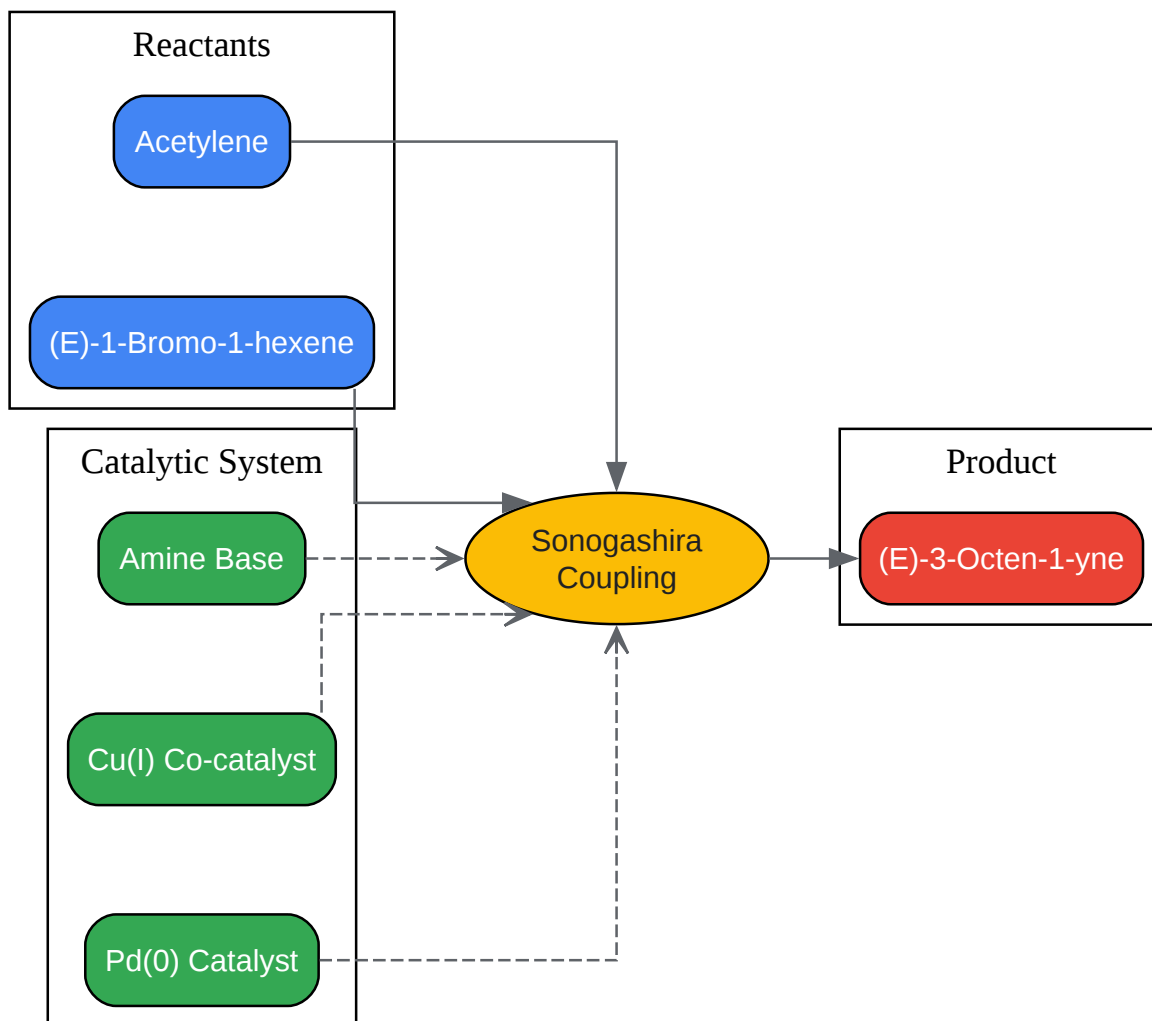
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the protected enyne.
- For the desilylation step, dissolve the purified TMS-protected enyne in THF and treat with a solution of TBAF (1 M in THF) at room temperature until the reaction is complete.
- Work up the reaction as described above and purify by column chromatography to obtain (E)-3-octen-1-yne.

Biological Activity

The enyne functional group is present in a number of biologically active natural products. Studies on various enyne derivatives have indicated potent anti-inflammatory activity^{[1][6][7]}. Additionally, some synthetic enediynes have been investigated for their anticancer properties, which are attributed to their ability to undergo Bergman cycloaromatization to form diradicals that can cleave DNA^[8]. However, there is currently no specific research available on the biological activity or potential drug development applications of (E)-3-Octen-1-yne itself.

Visualizations

The following diagram illustrates a general synthetic workflow for the preparation of (E)-3-Octen-1-yne via a Sonogashira coupling reaction.



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Caption: General schematic for the Sonogashira cross-coupling synthesis of (E)-3-Octen-1-yne.

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